3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 7-methoxybenzofuran moiety and a fluorinated benzamide group. The 1,3,4-oxadiazole ring is a pharmacophore known for diverse biological activities, including antifungal, anticancer, and enzyme inhibition properties . The fluorine atom and methoxy group in this compound likely enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c1-24-13-7-3-4-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-5-2-6-12(19)8-11/h2-9H,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEJSJQUAFTWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and oxadiazole rings, followed by their coupling with the fluorobenzamide group. Common synthetic routes include:
Formation of Benzofuran Ring: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with the fluorobenzamide group using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Pharmaceuticals: It can be explored for its potential as a therapeutic agent in treating various diseases.
Material Sciences: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Structural and Functional Insights
A. Antifungal Activity
- LMM5 and LMM11 exhibit direct antifungal effects against Candida albicans, with LMM5 showing higher potency (MIC: 50 μg/mL vs. 100 μg/mL for LMM11). The 4-methoxyphenyl group in LMM5 may enhance target binding compared to the furan in LMM11 .
B. Cytotoxic and Enzyme Inhibition Properties
- OX8 demonstrates moderate cytotoxicity (IC50: ~26 µM), attributed to its fluorophenyl group and naphthol ring . The target compound’s 3-fluorobenzamide group may similarly enhance DNA intercalation or kinase inhibition.
- Derivative 6a inhibits human carbonic anhydrase II (hCA II) via sulfonyl and ethylthio groups, highlighting the role of electron-withdrawing substituents in enzyme interaction .
C. Substituent Effects on Bioactivity
- Methoxy vs. Halogen Groups : Methoxy groups (e.g., in LMM5) improve solubility and hydrogen bonding, while halogens (e.g., fluorine in OX8, chlorine in 5a) enhance lipophilicity and target affinity .
- Heteroaromatic Moieties : Benzofuran (target compound) and dihydrodioxin (Compound 19) rings contribute to π-π stacking in enzyme binding, but their size and polarity modulate selectivity .
Biological Activity
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound characterized by its unique structural features, including a benzamide core, a fluoro group, and a benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure
The molecular structure of 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:
This structure includes:
- Fluoro group : Enhancing biological activity and solubility.
- Benzofuran moiety : Known for various pharmacological effects.
- Oxadiazole ring : Associated with significant biological activities.
Anticancer Properties
Research indicates that compounds similar to 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit notable anticancer activities. In vitro studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values reported at sub-micromolar concentrations suggest potent cytotoxicity.
- U937 (monocytic leukemia) : Demonstrated significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
The compound's mechanism of action may involve the activation of apoptotic pathways through caspase activation and modulation of p53 levels, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits antimicrobial properties against various bacterial strains. The presence of the oxadiazole ring is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis and function.
Structure-Activity Relationship (SAR)
The biological activity of 3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is influenced by its structural components:
- Fluorine Substitution : Enhances lipophilicity and biological interactions.
- Benzofuran Moiety : Contributes to the compound's ability to interact with multiple biological targets.
- Oxadiazole Ring : Known for its role in inducing cytotoxicity against cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Cytotoxicity Studies : A study demonstrated that oxadiazole-based compounds exhibited IC50 values lower than standard chemotherapeutics against various cancer cell lines .
- Apoptosis Induction : Flow cytometry assays indicated that these compounds could effectively induce apoptosis in MCF-7 cells through caspase activation .
- Antimicrobial Efficacy : Research has shown promising results against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
